molecular formula C8H15NO2 B6591046 (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid CAS No. 1260596-99-3

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid

Cat. No.: B6591046
CAS No.: 1260596-99-3
M. Wt: 157.21 g/mol
InChI Key: NQULSPPHDFWDLL-RQJHMYQMSA-N
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Description

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Scientific Research Applications

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

If the compound is biologically active, its mechanism of action at the molecular level is studied. This could involve its interaction with biological macromolecules like proteins or nucleic acids .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling practices is compiled from material safety data sheets and other resources .

Future Directions

This involves a review of current research on the compound and identification of areas that need further investigation. It could also include potential applications of the compound in fields like medicine, materials science, or environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the isopropyl group and the carboxylic acid functionality. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups .

Uniqueness

What sets (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid apart is its specific stereochemistry and the presence of the isopropyl group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of stereoselective synthesis methods and for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQULSPPHDFWDLL-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNC[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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